molecular formula C18H20ClN3O3S B14959116 Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate

Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate

Cat. No.: B14959116
M. Wt: 393.9 g/mol
InChI Key: UITQVUVQAIEXHH-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperazine and ethyl ester groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of catalysts to increase reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperazine moiety are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate
  • Ethyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
  • Ethyl 4-(4-chlorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate

Uniqueness

Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H20ClN3O3S/c1-3-25-18(24)22-10-8-21(9-11-22)17(23)15-12(2)20-16(26-15)13-4-6-14(19)7-5-13/h4-7H,3,8-11H2,1-2H3

InChI Key

UITQVUVQAIEXHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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